![molecular formula C22H45Cl3Si2 B12547697 Trichloro[19-(trimethylsilyl)nonadec-18-EN-1-YL]silane CAS No. 143257-37-8](/img/structure/B12547697.png)
Trichloro[19-(trimethylsilyl)nonadec-18-EN-1-YL]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloro[19-(trimethylsilyl)nonadec-18-EN-1-YL]silane: is a chemical compound characterized by its unique structure, which includes a trichlorosilane group attached to a long-chain hydrocarbon with a trimethylsilyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trichloro[19-(trimethylsilyl)nonadec-18-EN-1-YL]silane typically involves the reaction of a long-chain alkene with trichlorosilane in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Trichloro[19-(trimethylsilyl)nonadec-18-EN-1-YL]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the trichlorosilane group to a hydrosilane.
Substitution: The trichlorosilane group can be substituted with other functional groups, such as alkoxides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alcohols and amines. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, hydrosilanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Trichloro[19-(trimethylsilyl)nonadec-18-EN-1-YL]silane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Wirkmechanismus
The mechanism of action of Trichloro[19-(trimethylsilyl)nonadec-18-EN-1-YL]silane involves its ability to form strong bonds with various substrates through the trichlorosilane group. This allows for the modification of surfaces and the creation of new materials with enhanced properties. The molecular targets and pathways involved include interactions with hydroxyl groups, amines, and other nucleophiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trichlorosilane: A simpler compound with similar reactivity but lacking the long hydrocarbon chain.
Trimethylsilyl Chloride: Another related compound used in organic synthesis.
Hexamethyldisilazane: Used for similar applications but with different reactivity and properties.
Uniqueness
Trichloro[19-(trimethylsilyl)nonadec-18-EN-1-YL]silane is unique due to its combination of a trichlorosilane group and a long-chain hydrocarbon with a trimethylsilyl group. This structure provides distinct reactivity and properties, making it valuable for specific applications in materials science and organic synthesis .
Eigenschaften
CAS-Nummer |
143257-37-8 |
|---|---|
Molekularformel |
C22H45Cl3Si2 |
Molekulargewicht |
472.1 g/mol |
IUPAC-Name |
trichloro(19-trimethylsilylnonadec-18-enyl)silane |
InChI |
InChI=1S/C22H45Cl3Si2/c1-26(2,3)21-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22-27(23,24)25/h19,21H,4-18,20,22H2,1-3H3 |
InChI-Schlüssel |
ILVDDPSCJBYTML-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C=CCCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-hydroxybenzoate](/img/structure/B12547619.png)
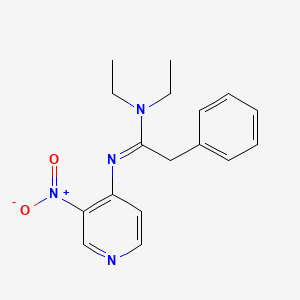
![2-Ethyl-3-[(propan-2-yl)oxy]pyrazine](/img/structure/B12547626.png)
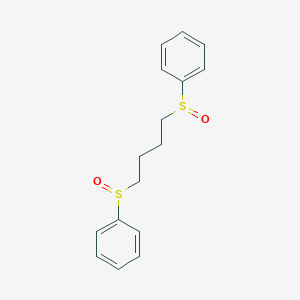
![3,3,9-Trimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene](/img/structure/B12547633.png)
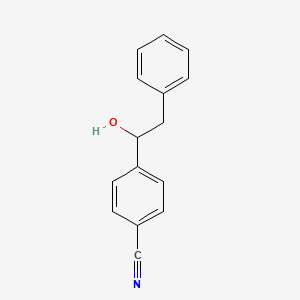
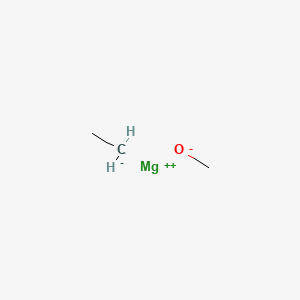
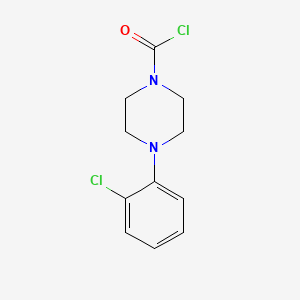


![2-[(Phenylsulfanyl)methyl]-3-propyloxirane](/img/structure/B12547658.png)
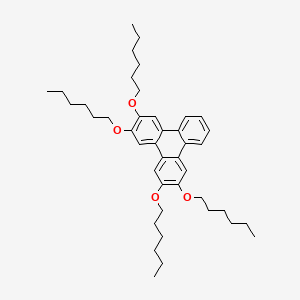
![2-[2-Fluoro-2-(4-iodophenyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12547665.png)
![1-(Ethenyloxy)-3-[(E)-(4-methoxyphenyl)diazenyl]pentane-2,4-dione](/img/structure/B12547685.png)
